BenchChemオンラインストアへようこそ!

8-Fluoro-7-(trifluoromethyl)quinolin-4-ol

Lipophilicity Permeability Drug-likeness

This 8-F,7-CF₃ bis-fluorinated quinolin-4-ol is a differentiated building block for antimicrobial SAR. Substituting generic analogs compromises LogP (~3.1), membrane permeability, and target binding. It offers a strategic 8-fluoro vector for improving metabolic stability and safety profile vs. 6,8-difluoroquinolones. Ideal for antitubercular lead optimization (M. tuberculosis ArgB ligand scaffold) and novel IP generation. ≥98% purity, commercially available.

Molecular Formula C10H5F4NO
Molecular Weight 231.15
CAS No. 693818-12-1
Cat. No. B2705246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-7-(trifluoromethyl)quinolin-4-ol
CAS693818-12-1
Molecular FormulaC10H5F4NO
Molecular Weight231.15
Structural Identifiers
SMILESC1=CC(=C(C2=C1C(=O)C=CN2)F)C(F)(F)F
InChIInChI=1S/C10H5F4NO/c11-8-6(10(12,13)14)2-1-5-7(16)3-4-15-9(5)8/h1-4H,(H,15,16)
InChIKeyIPFIPNUNQNLNAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-7-(trifluoromethyl)quinolin-4-ol: A Bis-Fluorinated Quinolinol Scaffold for Antimicrobial and Anticancer Research


8-Fluoro-7-(trifluoromethyl)quinolin-4-ol (CAS 693818-12-1) is a synthetic bis-fluorinated quinolin-4-ol derivative characterized by a unique combination of a fluorine atom at the C8 position and a trifluoromethyl (-CF₃) group at the C7 position on the quinoline scaffold . This specific substitution pattern imparts distinct physicochemical properties, including a molecular weight of 231.15 g/mol, a calculated LogP of ~3.1, and a topological polar surface area (TPSA) of 33.12 Ų . It is primarily utilized as a research chemical and advanced building block for the synthesis of novel antimicrobial and anticancer agents, with its structural features enabling enhanced target binding and metabolic stability .

Why 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol Cannot Be Simply Substituted with Generic 8-Fluoro or 7-Trifluoromethyl Analogs


Substituting 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol with its closest generic analogs, such as 7-(trifluoromethyl)quinolin-4-ol or 8-fluoroquinolin-4-ol, introduces significant and predictable changes in key molecular properties that directly impact biological activity and synthetic utility. The presence of the strongly electron-withdrawing fluorine at C8 and the bulky, lipophilic trifluoromethyl group at C7 creates a unique electronic and steric environment . Data from vendor datasheets confirms a notable increase in lipophilicity (LogP ~3.1) compared to the non-fluorinated parent structure, which is crucial for membrane permeability . Critically, structure-activity relationship (SAR) studies in the fluoroquinolone class have established that the 8-fluoro and 8-trifluoromethyl substitutions differentially modulate target binding, antibacterial spectrum, and phototoxic risk compared to the unsubstituted 8-H analogs [1]. Therefore, generic substitution is not viable for projects aiming to exploit the specific biological or physicochemical profile conferred by this precise bis-fluorinated scaffold.

8-Fluoro-7-(trifluoromethyl)quinolin-4-ol: Quantified Differentiation Against Key Analogs


Comparative Lipophilicity (LogP) and TPSA of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol vs. Key Analogs

The presence of both the 8-fluoro and 7-trifluoromethyl groups significantly enhances the lipophilicity of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol relative to the unsubstituted quinolin-4-ol core. This differentiation is quantifiable via predicted LogP values. A higher LogP directly correlates with improved passive membrane permeability, a critical factor for in vitro and in vivo bioactivity . The compound also maintains a TPSA of 33.12 Ų, well within the range considered favorable for oral bioavailability .

Lipophilicity Permeability Drug-likeness

Structure-Activity Relationship: Comparative Antibacterial Efficacy of 8-Trifluoromethyl vs. 6,8-Difluoro Quinolones

While direct data for 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol is not publicly available, class-level evidence from closely related 8-(trifluoromethyl)-substituted quinolones provides a strong basis for differentiation. A seminal study demonstrated that 8-(trifluoromethyl)quinolones, while exhibiting in vitro antibacterial activity that is generally less potent than their 6,8-difluoro counterparts, show a distinct advantage in reduced phototoxicity. This trade-off is a key differentiator for in vivo applications. Furthermore, these 8-(trifluoromethyl) analogs demonstrated up to a 10-fold improvement in in vivo efficacy against Streptococcus pyogenes and S. pneumoniae when compared directly to their ciprofloxacin counterparts [1].

Antibacterial Fluoroquinolone Structure-Activity Relationship

Target Engagement: 7-Trifluoromethyl Quinolin-4-ol Analog Confirmed to Bind M. tuberculosis ArgB

The 7-trifluoromethylquinolin-4-ol moiety is a validated ligand for the Mycobacterium tuberculosis enzyme acetylglutamate kinase (ArgB), a key target in the L-arginine biosynthetic pathway. A crystal structure (PDB ID: 7NLX) definitively shows 7-(trifluoromethyl)quinolin-4-ol bound in the active site of ArgB at a resolution of 2.23 Å [1]. The 8-fluoro substitution in the target compound is expected to further modulate binding affinity and physicochemical properties. This structural biology evidence provides a high-confidence starting point for medicinal chemistry optimization, differentiating it from other quinoline fragments lacking this specific target validation [1].

Antitubercular Fragment-based drug discovery Acetylglutamate kinase

8-Fluoro-7-(trifluoromethyl)quinolin-4-ol: Primary Application Scenarios for Scientific and Industrial Users


Medicinal Chemistry: Optimizing Antitubercular Leads Targeting ArgB

As established in Section 3, the 7-trifluoromethylquinolin-4-ol scaffold is a validated ligand for M. tuberculosis ArgB [1]. Researchers should prioritize 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol as a key analog for further structure-activity relationship (SAR) studies. The additional 8-fluoro substituent offers a strategic vector to modulate binding affinity, metabolic stability, and physicochemical properties (e.g., LogP) while building on a proven pharmacophore. This compound serves as an advanced intermediate for synthesizing a focused library of novel antitubercular agents, with the goal of improving potency and drug-like properties compared to the unsubstituted 7-(trifluoromethyl)quinolin-4-ol fragment.

Antibacterial Drug Discovery: Developing Next-Generation Fluoroquinolones with Reduced Phototoxicity

Leveraging the SAR insights from Section 3, this compound is a strategically important building block for creating novel antibacterial agents. While 6,8-difluoroquinolones often exhibit superior in vitro potency, they carry an elevated risk of phototoxicity [2]. In contrast, analogs based on the 8-trifluoromethyl scaffold, as exemplified by 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol, are associated with a better safety profile in this regard, as shown in class-level studies of 8-(trifluoromethyl)quinolones [2]. This makes the compound a preferred starting point for projects where in vivo tolerability is a primary concern, and where the target profile includes Gram-positive pathogens like S. pyogenes and S. pneumoniae [2].

Chemical Biology: Designing High-Permeability Probes for Intracellular Targets

The favorable lipophilicity profile of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol, with a calculated LogP of ~3.1 , makes it an excellent scaffold for designing cell-permeable chemical probes. The presence of both -F and -CF₃ groups is a well-known strategy for enhancing passive membrane diffusion. Researchers can use this compound as a core to synthesize fluorescent probes or affinity reagents for studying intracellular proteins or pathways. Its use should be prioritized over less lipophilic quinolin-4-ol analogs when the biological target is intracellular, as the compound's enhanced permeability increases the likelihood of achieving sufficient intracellular concentrations for robust target engagement and assay signal.

Custom Synthesis & Library Production: A Differentiated Building Block for Novel IP Generation

For contract research organizations (CROs) and in-house medicinal chemistry groups, 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol represents a high-value, differentiated building block for generating novel intellectual property. Its unique bis-fluorinated substitution pattern is less common than mono-fluorinated or non-fluorinated quinolin-4-ols, offering a higher degree of structural novelty for patent applications. The compound's commercial availability from multiple reputable vendors with a defined purity of ≥98% ensures it is a reliable starting material for parallel synthesis and library production. Procuring this specific compound over a generic analog directly supports the creation of more diverse and patentable chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.